[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
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Overview
Description
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenoxy group, and a hydroxypyrrolidinyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenoxy group, and the attachment of the hydroxypyrrolidinyl moiety. Common reagents used in these reactions include hydrazines, fluorobenzenes, and pyrrolidines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents.
Substitution: Halogens, nucleophiles; conditions: polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be explored for the development of new drugs for various diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Properties
IUPAC Name |
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-2-1-3-13(6-10)22-9-11-7-14(18-17-11)15(21)19-5-4-12(20)8-19/h1-3,6-7,12,20H,4-5,8-9H2,(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYQZQNTUIEZMI-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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